4-Isopropylbenzamidine
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure of a compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Analytical Method Development
One significant application of 4-Isopropylbenzamidine derivatives is in the development of analytical methods. A study by Cesar et al. (2020) focused on the validation of an HPLC-DAD method for the determination of vasodilator active substances in pharmaceutical ophthalmic forms, highlighting the compound's utility in improving analytical techniques for pharmaceutical analysis (Cesar et al., 2020).
Antimicrobial and Antitumor Properties
Research by Kumar et al. (2008) explored the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, showing potential antimycobacterial activity. This study underlines the therapeutic promise of derivatives for treating infectious diseases (Kumar et al., 2008).
Chemical Synthesis and Drug Development
Verma et al. (2015) demonstrated the use of 2-alkylbenzamide substrates, related to 4-Isopropylbenzamidine, for the synthesis of isoindolinones, including drugs like indoprofen and DWP205190, through a metal-free oxidative coupling method. This reflects the compound's relevance in facilitating the development of new pharmaceuticals (Verma et al., 2015).
Neuroprotective Effects
A study on 4-iodophenyl isothiocyanate, a derivative of 4-Isopropylbenzamidine, examined its neuroprotective effects in various models of neurodegeneration, indicating the compound's potential for treating neurological disorders (Wellejus et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-propan-2-ylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOFUJDYGKZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424871 | |
Record name | 4-Isopropylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzamidine | |
CAS RN |
743417-63-2 | |
Record name | 4-Isopropylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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